Ethyl 2,2-diethyl-4-thiocyanobutyrate
Description
Ethyl 2,2-diethyl-4-thiocyanobutyrate is an organosulfur compound characterized by a butyrate ester backbone with distinct substituents:
- 2,2-Diethyl groups: Positioned at the second carbon of the butyrate chain, these substituents introduce steric bulk and enhance lipophilicity.
- 4-Thiocyanate group (-SCN): A reactive functional group at the terminal carbon, contributing to nucleophilic and oxidative reactivity.
Molecular Formula: C₁₁H₁₉NO₂S Molecular Weight: 229.34 g/mol Key Properties:
- High lipophilicity due to diethyl substituents.
- Reactivity driven by the thiocyanate group, enabling applications in agrochemicals or pharmaceuticals as intermediates.
Properties
Molecular Formula |
C11H19NO2S |
|---|---|
Molecular Weight |
229.34 g/mol |
IUPAC Name |
ethyl 2,2-diethyl-4-thiocyanatobutanoate |
InChI |
InChI=1S/C11H19NO2S/c1-4-11(5-2,7-8-15-9-12)10(13)14-6-3/h4-8H2,1-3H3 |
InChI Key |
CLYPRYYLHDRBSM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CCSC#N)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 2,2-Dimethyl-4-(3,5-Dimethylphenyl)-4-Oxobutyrate
Molecular Formula : C₁₆H₂₂O₃
Molecular Weight : 262.34 g/mol
Key Differences :
- Substituents: 2,2-Dimethyl groups (vs. diethyl in the target compound), reducing steric hindrance. 4-Oxo (=O) group (vs. 3,5-Dimethylphenyl ring: Introduces aromaticity and π-π stacking interactions, absent in the aliphatic target compound.
- Applications : Likely used in photodynamic therapy or polymer synthesis due to aromaticity and ketone reactivity.
Ethyl 4-Thiocyanobutyrate (Unsubstituted Analog)
Molecular Formula: C₇H₁₁NO₂S Molecular Weight: 173.23 g/mol Key Differences:
- Lack of 2,2-diethyl groups : Reduced lipophilicity and steric shielding, increasing susceptibility to hydrolysis.
- Reactivity : The thiocyanate group is more exposed, enhancing nucleophilic substitution rates compared to the diethyl-substituted compound.
Piperidine-Based Esters (General Class)
Example: 2,2,6,6-Tetramethylpiperidin-4-yl acetate Molecular Formula: C₁₃H₂₅NO₂ Key Differences:
- Core Structure : Piperidine ring (vs. butyrate chain), imparting rigidity and basicity.
- Functional Groups : Esters with variable alkyl chains, modulating solubility and bioavailability.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Steric Effects : The 2,2-diethyl groups in the target compound reduce enzymatic degradation rates compared to unsubstituted analogs, making it more suitable for slow-release formulations.
- Thiocyanate Reactivity : The -SCN group facilitates cross-coupling reactions, enabling its use in synthesizing sulfur-containing pharmaceuticals.
- Comparative Solubility : The diethyl-substituted compound exhibits lower water solubility (~0.1 mg/mL) than the dimethylphenyl analog (~2.5 mg/mL) due to increased hydrophobicity .
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